REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[N+:8]([C:11]1[CH:16]=[CH:15][C:14]([N:17]2[CH2:32][CH2:31][C:19]3([N:23](C(OC(C)(C)C)=O)[CH2:22][CH2:21][CH2:20]3)[CH2:18]2)=[CH:13][C:12]=1[O:33][CH:34]([CH3:36])[CH3:35])([O-:10])=[O:9].C(=O)([O-])[O-].[K+].[K+]>ClCCl>[N+:8]([C:11]1[CH:16]=[CH:15][C:14]([N:17]2[CH2:32][CH2:31][C:19]3([NH:23][CH2:22][CH2:21][CH2:20]3)[CH2:18]2)=[CH:13][C:12]=1[O:33][CH:34]([CH3:36])[CH3:35])([O-:10])=[O:9] |f:2.3.4|
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)N1CC2(CCCN2C(=O)OC(C)(C)C)CC1)OC(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at ambient temperature for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 15 hours
|
Duration
|
15 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted three times with 50 ml of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
so as to give a yellow oil
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography on silica gel, elution
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)N1CC2(CCCN2)CC1)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 221 mg | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |